Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate
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Overview
Description
“Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate” is a chemical compound with the molecular weight of 412.39 . It is a derivative of N-Boc piperazine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethylsulfonyloxy group attached to a pyrimidin-2-yl ring, which is further connected to a piperazine ring via a 4-position carbon . The exact structure can be confirmed by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
- EN300-7462210 is a sterically congested piperazine derivative with a unique structure. It was synthesized using a modified Bruylants approach .
- The compound’s crystal structure reveals a chair conformation of the piperazine ring with di-equatorial substitution. Notably, one nitrogen atom is sp3 hybridized, while the other is sp2 hybridized .
- Its derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, find applications in the synthesis of amides, sulphonamides, and Mannich bases .
- It participates in allylic defluorinative reductive cross-coupling reactions, highlighting its potential as a catalyst .
- Challenges include maintaining polymer viscosity during surface injection and under reservoir conditions .
- EN300-7462210, an anomeric N-pivaloyloxy-N-alkoxyamide amide, plays a crucial role in this elegant strategy .
Medicinal Chemistry and Drug Development
Organic Synthesis and Building Blocks
Catalysis and Reductive Dimerization
Heavy Oil Recovery Enhancement
Nitrogen Atom Deletion Reagents
Crystallography and Intermolecular Interactions
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and its use as an intermediate in the synthesis of novel organic compounds. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O5S/c1-13(2,3)25-12(22)21-8-6-20(7-9-21)11-18-5-4-10(19-11)26-27(23,24)14(15,16)17/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVCJZJLETUXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate |
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